5-(2-Methylpropoxy)pyridin-3-ol
Description
5-(2-Methylpropoxy)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a 2-methylpropoxy (isobutoxy) substituent at position 3.
Properties
IUPAC Name |
5-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-3-8(11)4-10-5-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFMBYDMEYJUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropoxy)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the pyridine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(2-Methylpropoxy)pyridin-3-one.
Reduction: Formation of 5-(2-Methylpropoxy)pyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylpropoxy)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropoxy)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Substitution Patterns and Positional Isomers
Positional Isomers
- 2-Fluoro-6-(2-methylpropoxy)pyridin-3-ol (YF-7045): This isomer features a fluorine atom at position 2 and the 2-methylpropoxy group at position 4. Its synthesis involves fluoro-alkoxy substitution, as described in Scheme 2.10 () .
- 5-Chloro-2-methoxypyridin-3-ol : Substituted with chlorine at position 5 and methoxy at position 2, this derivative exhibits higher acidity at the hydroxyl group due to chlorine’s electron-withdrawing effect. Its molecular weight (159.57 g/mol) is lower than the target compound (167.21 g/mol) .
Substituent Bulk and Electronic Effects
- 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol: An aryl-substituted analog with a fluorinated methoxyphenyl group at position 5. This contrasts with the target compound’s aliphatic isobutoxy group, which prioritizes steric bulk over aromatic interactions .
Structural and Functional Group Variations
Alkoxy vs. Halogen Substituents
- 5-Bromo-3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine-substituted pyridine : A bromine atom at position 5 and a silyl-protected hydroxyl group highlight how halogenation and protective groups alter reactivity and stability. Bromine’s larger atomic radius compared to chlorine may reduce solubility but enhance hydrophobic interactions .
Aromatic vs. Aliphatic Substituents
- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol : The phenyl ring introduces planar geometry and conjugation, which could enhance UV absorption or binding to aromatic residues in proteins. This differs from the aliphatic isobutoxy group’s flexibility and lack of π systems .
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted LogP* |
|---|---|---|---|---|
| 5-(2-Methylpropoxy)pyridin-3-ol | C9H13NO2 | 167.21 | 5-isobutoxy, 3-OH | ~1.8 |
| 5-Chloro-2-methoxypyridin-3-ol | C6H6ClNO2 | 159.57 | 5-Cl, 2-OCH3 | ~1.2 |
| 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | C12H10FNO2 | 219.21 | 5-aryl, 3-OH | ~2.5 |
*LogP values estimated using fragment-based methods.
Biological Activity
5-(2-Methylpropoxy)pyridin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a 2-methylpropoxy group at the 5-position and a hydroxyl group at the 3-position. This unique structure contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The mechanism of action may involve the inhibition of microbial enzymes or disruption of cell membrane integrity, similar to other compounds in its class.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This activity may be mediated through the modulation of specific signaling pathways involved in inflammation.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is needed to elucidate its efficacy and mechanisms in various cancer models.
The biological effects of this compound are likely due to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory processes or microbial metabolism. For example, it has been suggested that this compound could act on inflammatory mediators, leading to reduced inflammation and microbial growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-Fluoro-6-(2-methylpropoxy)pyridin-3-ol | Moderate | Moderate | Limited |
| 6-Fluoro-3-pyridinol | Yes | Limited | No |
This table highlights that while similar compounds may exhibit some biological activities, this compound shows a broader range of potential applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations .
- Anti-inflammatory Mechanisms : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Studies : Research on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation, suggesting its potential utility in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
